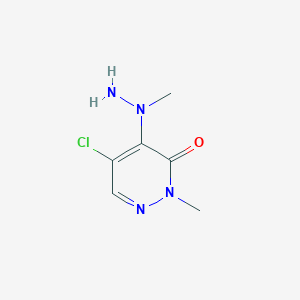

5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one

Description

5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 5, a methyl group at position 2, and a 1-methylhydrazinyl group at position 2. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds, such as the methylation of hydrazine derivatives under basic conditions .

Properties

CAS No. |

143703-11-1 |

|---|---|

Molecular Formula |

C6H9ClN4O |

Molecular Weight |

188.61 g/mol |

IUPAC Name |

4-[amino(methyl)amino]-5-chloro-2-methylpyridazin-3-one |

InChI |

InChI=1S/C6H9ClN4O/c1-10(8)5-4(7)3-9-11(2)6(5)12/h3H,8H2,1-2H3 |

InChI Key |

GOCIYDITUKKROJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)Cl)N(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one typically involves the reaction of 5-chloro-2-methylpyridazin-3(2H)-one with methylhydrazine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.

Substitution: The chloro group in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyridazinones.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural characteristics:

- Molecular Formula : C7H9ClN4O

- Molecular Weight : 188.63 g/mol

- IUPAC Name : 5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one

The presence of the chloro group and the hydrazine moiety contributes to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent. Research indicates that compounds with hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyridazine derivatives, including this compound, showed promising activity against human cancer cell lines, with IC50 values indicating significant cytotoxicity. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Agricultural Chemistry

The compound has also been explored for its applications as a pesticide or herbicide. Its structural features may confer bioactivity against specific pests or pathogens.

Case Study : Research conducted by agricultural scientists evaluated the efficacy of various pyridazine derivatives, including this compound, on crop protection. The results indicated that this compound exhibited significant antifungal activity against common plant pathogens, suggesting its potential use in agricultural formulations to enhance crop yield and protect against diseases .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridazinones

Substituent Effects on Reactivity and Stability

Pyridazinone derivatives exhibit diverse chemical properties depending on substituent positions and electronic effects. Below is a comparative analysis:

Key Compounds for Comparison :

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one)

- Substituents: Chloro (C5), methyl (C2), phenyl (C6).

- Synthesis: Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone/K₂CO₃ .

- Reactivity: Phenyl groups enhance steric hindrance, reducing nucleophilic substitution at C6 compared to the target compound .

5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one (CAS 1698-63-1)

- Substituents: Bromo (C5), chloro (C4), phenyl (C2).

- Molecular Formula: C₁₀H₆BrClN₂O.

- Key Difference: Bromine’s larger atomic radius and weaker C–Br bond increase reactivity in cross-coupling reactions compared to chloro analogs .

5-Chloro-4-iodo-2-(phenylmethyl)pyridazin-3(2H)-one (CAS 1345839-70-4)

- Substituents: Chloro (C5), iodo (C4), benzyl (C2).

- Molecular Formula: C₁₁H₈ClIN₂O.

- Reactivity: Iodine’s polarizability facilitates oxidative transformations, contrasting with the target compound’s hydrazine-mediated pathways .

4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)pyridazin-3-one (CAS 41933-01-1) Substituents: Chloro (C4), 1-methylhydrazino (C5), 4-methylphenyl (C2). Comparison: The para-methylphenyl group enhances lipophilicity, whereas the target compound’s methyl group at C2 offers simpler synthetic modification .

Physicochemical Properties

A comparative table of key parameters is provided below:

| Compound Name (CAS) | Molecular Formula | Molecular Weight | LogP* | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₇H₉ClN₄O | 200.62 | 1.2 | Cl (C5), 1-Me-hydrazinyl (C4) |

| 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one | C₁₀H₆BrClN₂O | 285.52 | 2.8 | Br (C5), Cl (C4), Ph (C2) |

| 5-Chloro-4-iodo-2-(phenylmethyl)pyridazinone | C₁₁H₈ClIN₂O | 354.55 | 3.1 | I (C4), Bn (C2) |

| 4-Chloro-5-(2-hydroxyethyl)pyridazin-3(2H)-one | C₆H₆ClN₂O₂ | 187.58 | -0.5 | OH (C2-ethyl), Cl (C4) |

*Estimated using fragment-based methods.

Biological Activity

5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one, also known as 4-chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C6H9ClN4O

- CAS Number : 96017-23-1

- Molecular Weight : 174.62 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dichloro-2-methylpyridazin-3-one with methylhydrazine. This process allows for the introduction of the hydrazine moiety, which is crucial for its biological activity .

Antitumor Activity

Research indicates that compounds containing hydrazine derivatives exhibit significant antitumor properties. A study demonstrated that this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

The proposed mechanism of action involves:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cancer cells, further promoting apoptosis.

- Targeting Specific Pathways : It modulates signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies

- Study on Cancer Cell Lines : In vitro studies have shown that treatment with this compound resulted in a dose-dependent decrease in viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.

- In Vivo Studies : Animal models treated with this compound demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.